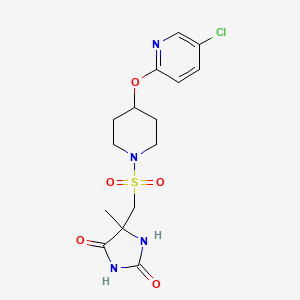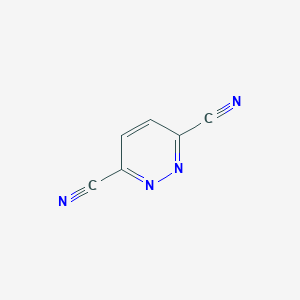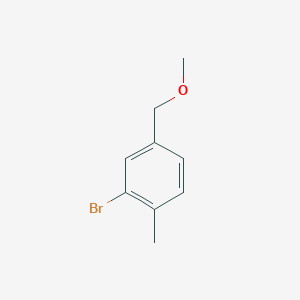
1,1,2,2-Tetrafluoro-1,4-diphenylbutane-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,2,2-Tetrafluoro-1,4-diphenylbutane-1,4-dione is a fluorinated organic compound with the molecular formula C16H10F4O2 It is characterized by the presence of two phenyl groups and four fluorine atoms attached to a butane-1,4-dione backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1,2,2-Tetrafluoro-1,4-diphenylbutane-1,4-dione can be synthesized through several organic synthesis methods. One common approach involves the reaction of 1,4-diphenylbutane-1,4-dione with a fluorinating agent such as tetrafluoromethane (CF4) under controlled conditions. The reaction typically requires a catalyst, such as a transition metal complex, and is carried out at elevated temperatures and pressures to ensure complete fluorination.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification techniques, such as distillation and recrystallization, are often employed in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
1,1,2,2-Tetrafluoro-1,4-diphenylbutane-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce alcohols or hydrocarbons.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or hydrocarbons. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
1,1,2,2-Tetrafluoro-1,4-diphenylbutane-1,4-dione has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules with specific properties.
Biology: Its fluorinated structure makes it useful in studying enzyme interactions and metabolic pathways, as fluorine atoms can act as probes in biochemical assays.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mecanismo De Acción
The mechanism of action of 1,1,2,2-tetrafluoro-1,4-diphenylbutane-1,4-dione involves its interaction with molecular targets and pathways. The presence of fluorine atoms can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. Fluorine atoms can form strong hydrogen bonds and dipole-dipole interactions, affecting the compound’s overall stability and activity in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
1,1,2,2-Tetrafluoroethane: A fluorinated hydrocarbon with similar fluorine content but different structural properties.
1,4-Diphenylbutane: Lacks fluorine atoms, resulting in different chemical and physical properties.
2,2,3,3-Tetrafluoro-1,4-butanediol: Contains fluorine atoms but has hydroxyl groups instead of carbonyl groups.
Uniqueness
1,1,2,2-Tetrafluoro-1,4-diphenylbutane-1,4-dione is unique due to its specific combination of fluorine atoms and phenyl groups, which impart distinct chemical properties
Propiedades
Fórmula molecular |
C16H10F4O2 |
|---|---|
Peso molecular |
310.24 g/mol |
Nombre IUPAC |
2,2,3,3-tetrafluoro-1,4-diphenylbutane-1,4-dione |
InChI |
InChI=1S/C16H10F4O2/c17-15(18,13(21)11-7-3-1-4-8-11)16(19,20)14(22)12-9-5-2-6-10-12/h1-10H |
Clave InChI |
JMFCEKRSCNGTRY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C(C(C(=O)C2=CC=CC=C2)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(S)-2-(Piperidin-2-yl)ethanol ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate](/img/structure/B12105757.png)
![3-[2-(aminomethyl)-2,3-dihydro-1H-pyrrolo[1,2-a]indol-4-yl]-4-anilinopyrrole-2,5-dione](/img/structure/B12105762.png)








![Methyl 4-[4-(2-methoxyethyl)phenoxy]pyrrolidine-2-carboxylate](/img/structure/B12105827.png)
![(10-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl) (E)-2-methylbut-2-enoate](/img/structure/B12105835.png)


